Iodopentafluorobenzene (C6F5I) resolves the weak halogen bonding and low yields of bromopentafluorobenzene. Key advantages: - Order-of-magnitude higher association constant for robust co-crystal formation. - C-I bond reactivity enables quantitative Ullmann coupling yields and fast metal-halogen exchange. - Reliable supramolecular assembly without the failures seen with C6F5Br. Supplied by SMolecule with consistent quality and global logistics.
Iodopentafluorobenzene (C6F5I) is a highly fluorinated aromatic compound characterized by a highly polarizable carbon-iodine bond. In chemical procurement, it is evaluated against Bromopentafluorobenzene (C6F5Br) primarily for its measurable performance as a halogen bond donor and its elevated reactivity in cross-coupling. The strong electron-withdrawing effect of the five fluorine atoms amplifies the positive electrostatic potential (the σ-hole) on the iodine atom, making it a benchmark reagent for supramolecular assembly [1]. Furthermore, the weaker C-I bond ensures higher conversion efficiencies in metal-halogen exchange and transition-metal-catalyzed cross-coupling reactions compared to its bromo- and chloro-analogs, positioning it as a highly efficient precursor for synthesizing complex pentafluorophenyl-containing materials [2].
Substituting Iodopentafluorobenzene with closely related analogs like Bromopentafluorobenzene (C6F5Br) severely compromises both supramolecular binding strength and synthetic yield. The smaller, less polarizable bromine atom possesses a significantly weaker σ-hole, which leads to drastically reduced association constants in solution and frequent failures in solid-state co-crystallization [1]. In process chemistry, the stronger C-Br bond requires harsher activation conditions for oxidative addition. This substitution typically results in lower conversion rates and extended reaction times during cross-coupling, negating any initial material cost savings by complicating downstream purification and reducing overall synthetic throughput[2].
Quantitative 19F NMR titration studies demonstrate that Iodopentafluorobenzene forms significantly stronger halogen bonds with Lewis base acceptors compared to its bromo-analog. The association constants (K) for C6F5I with nickel fluoride acceptors range from 5 to 12 M^-1 at 285 K. In contrast, Bromopentafluorobenzene exhibits such weak interactions that association constants are only 1.0 to 1.6 M^-1, even when measured at a drastically lowered temperature of 193 K [1].
| Evidence Dimension | Halogen bond association constant (K) |
| Target Compound Data | K = 5–12 M^-1 at 285 K |
| Comparator Or Baseline | Bromopentafluorobenzene (C6F5Br): K = 1.0–1.6 M^-1 at 193 K |
| Quantified Difference | An order of magnitude higher association constant for C6F5I at much higher temperatures |
| Conditions | 19F NMR titration with nickel fluoride acceptors in protiotoluene |
Ensures stable and predictable supramolecular complexation in solution, which is critical for halogen-bond catalysis and self-assembly workflows.
The strength of the halogen bond directly dictates the success of co-crystal formation from solution, a critical factor for materials procurement. Studies attempting to co-crystallize perfluoroaryl halides with phenazine revealed that Iodopentafluorobenzene successfully forms discrete co-crystals from solution due to robust I···N halogen bonding. Conversely, Bromopentafluorobenzene completely fails to form co-crystals with phenazine under identical solution conditions, a failure attributed to the inherent weakness of the Br···N interaction [1].
| Evidence Dimension | Solution-phase co-crystal formation with phenazine |
| Target Compound Data | Successful discrete co-crystal formation |
| Comparator Or Baseline | Bromopentafluorobenzene: Fails to form co-crystals |
| Quantified Difference | Binary success vs. failure in supramolecular assembly |
| Conditions | Solution-phase crystallization with phenazine |
Provides materials scientists with a reliable building block for engineering predictable solid-state architectures, avoiding the trial-and-error associated with weaker bromo-donors.
In metal-catalyzed cross-coupling reactions, the weaker C-I bond of Iodopentafluorobenzene facilitates rapid and highly efficient oxidative addition. In optimized Ullmann coupling reactions used to synthesize decafluorobiphenyl, Iodopentafluorobenzene achieves a quantitative reaction course (near 100% conversion by GC). In contrast, utilizing Bromopentafluorobenzene typically requires harsher conditions and longer reaction times to achieve acceptable yields, making C6F5I the superior precursor for maximizing throughput of high-value fluorinated building blocks [1].
| Evidence Dimension | Reaction conversion in Ullmann coupling |
| Target Compound Data | Quantitative conversion (near 100%) |
| Comparator Or Baseline | Bromopentafluorobenzene: Lower yields, requires harsher conditions |
| Quantified Difference | Significantly higher conversion efficiency and milder activation requirements |
| Conditions | Ullmann-type coupling for biaryl synthesis |
Maximizes synthetic throughput and minimizes unreacted starting material in the procurement and scale-up of complex fluorinated intermediates.
Because Iodopentafluorobenzene provides an order-of-magnitude higher association constant in solution compared to bromo-analogs, it is the preferred procurement choice for constructing stable supramolecular networks and acting as a robust Lewis acid in halogen-bond-catalyzed transformations [1].
The proven ability of Iodopentafluorobenzene to reliably form discrete co-crystals from solution via strong I···N interactions makes it an essential building block for engineering solid-state materials, avoiding the assembly failures frequently observed with Bromopentafluorobenzene[2].
For industrial process chemistry, the highly reactive C-I bond enables quantitative yields in Ullmann-type cross-couplings and rapid metal-halogen exchange. Procuring Iodopentafluorobenzene ensures maximum synthetic throughput and minimizes the harsh conditions required when using less reactive bromo- or chloro-substitutes [3].
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